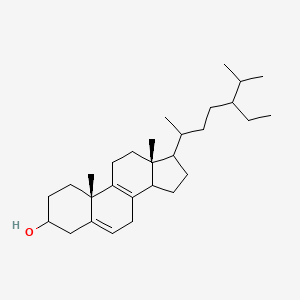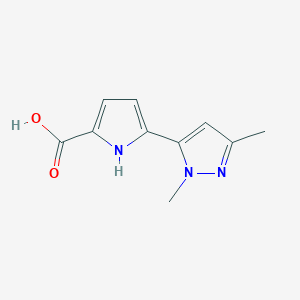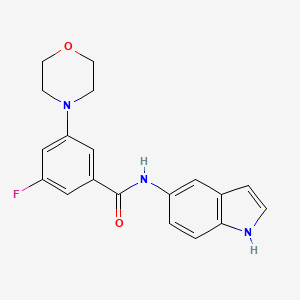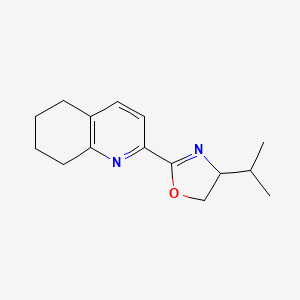
Stigmasta-5,8-dien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasta-5,8-dien-3beta-ol is a naturally occurring phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is found in various plant sources and is known for its potential health benefits and applications in scientific research. This compound is part of the larger family of sterols, which play crucial roles in cell membrane structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stigmasta-5,8-dien-3beta-ol can be synthesized through several chemical routes. One common method involves the extraction of plant sterols from natural sources, followed by chemical modification to obtain the desired compound. The extraction process typically involves the use of organic solvents to isolate the sterols, which are then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale extraction of plant sterols from sources such as soybeans, peanuts, and other oilseeds. The extracted sterols are then subjected to chemical reactions, such as hydrogenation and isomerization, to produce the final compound. These processes are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Stigmasta-5,8-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Stigmasta-5,8-dien-3beta-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: It is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: It has been investigated for its potential health benefits, including anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: It is used in the production of various pharmaceuticals, nutraceuticals, and functional foods.
Wirkmechanismus
The mechanism of action of stigmasta-5,8-dien-3beta-ol involves its interaction with cell membranes and various molecular targets. It is believed to modulate the fluidity and permeability of cell membranes, which can affect cellular signaling and function. Additionally, it may interact with specific receptors and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Stigmasta-5,8-dien-3beta-ol is similar to other phytosterols, such as stigmasterol, sitosterol, and campesterol. it is unique in its specific structure and the presence of double bonds at positions 5 and 8. This structural difference can influence its biological activity and potential health benefits.
List of Similar Compounds
Stigmasterol: Another common phytosterol with similar health benefits.
Sitosterol: Known for its cholesterol-lowering effects.
Campesterol: Found in various plant sources and has similar properties to other phytosterols.
Eigenschaften
Molekularformel |
C29H48O |
|---|---|
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20?,21?,23?,25?,26?,28-,29+/m0/s1 |
InChI-Schlüssel |
ODKQKCINTCFCGY-WRBHHNHBSA-N |
Isomerische SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)


![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)


![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)


![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

